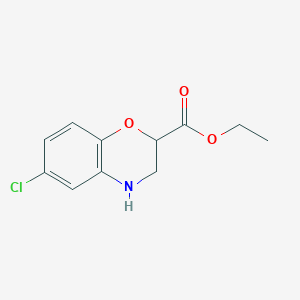

ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUPYAAIKGIVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396897 | |

| Record name | Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68281-43-6 | |

| Record name | Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzoxazine core is recognized as a "privileged scaffold" due to its prevalence in biologically active molecules.[1] This document delineates the compound's physicochemical properties, provides an expert analysis of its expected spectroscopic characteristics, outlines a plausible synthetic pathway, and explores its applications as a versatile building block in drug discovery and development. The content is tailored for researchers, synthetic chemists, and professionals in the pharmaceutical sciences, offering both foundational data and field-proven insights.

The 1,4-Benzoxazine Scaffold: A Privileged Structure in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable starting points for drug design.[1] The 1,4-benzoxazine ring system is a prominent member of this class, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]

This compound is a strategically important derivative. Its structure incorporates several key features for further chemical elaboration:

-

A chloro substituent on the aromatic ring, which can influence electronic properties and serve as a site for cross-coupling reactions.

-

A secondary amine within the oxazine ring, providing a nucleophilic handle for acylation, alkylation, or sulfonylation.

-

An ethyl ester moiety, which can be readily hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to various amides to modulate physicochemical properties and biological interactions.

These features make the title compound a highly versatile intermediate for constructing libraries of complex molecules for biological screening.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data provides the baseline for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 68281-43-6 | [][5] |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [][5] |

| Molecular Weight | 241.67 g/mol | [] |

| IUPAC Name | This compound | [] |

| Melting Point | 84-85 °C | [] |

| Boiling Point | 353.4 °C (at 760 mmHg) | [] |

| Density | 1.275 g/cm³ | [] |

| SMILES | CCOC(=O)C1CNC2=C(O1)C=CC(=C2)Cl | [] |

| InChI | InChI=1S/C11H12ClNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3 | [] |

graph Chemical_Structure { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O_ring [label="O", pos="2.6,0!"]; C_chiral [label="C", pos="2.6,1.5!"]; C_methylene [label="CH2", pos="1.3,2.25!"]; N_ring [label="NH", pos="0,2.5!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Oxazine ring bonds C6 -- O_ring; O_ring -- C_chiral; C_chiral -- C_methylene; C_methylene -- N_ring; N_ring -- C1;

// Substituents Cl [label="Cl", pos="-2.6,-1!"]; C3 -- Cl;

C_ester [label="C(=O)OCC", pos="4,1.75!"]; C_chiral -- C_ester [label="", len=1.5];

// Dummy nodes for double bonds node [shape=point, width=0]; db1 [pos="-0.65,1.125!"]; db2 [pos="-0.65,-1.125!"]; db3 [pos="1.3,0!"];

// Edges for double bonds edge [style=invis]; C1 -- db1 -- C2; C3 -- db2 -- C4; C5 -- C6; }

Caption: Chemical structure of the title compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons (3H): Three signals in the aromatic region (~6.7-7.2 ppm). Due to the chloro and oxygen substituents, these protons will appear as doublets and a doublet of doublets.

-

Oxazine Ring Protons (3H): The chiral proton at C2 (O-CH-COOEt) is expected around 4.8-5.0 ppm as a doublet of doublets. The two diastereotopic protons at C3 (N-CH₂-CH) would appear as complex multiplets between 3.3-3.8 ppm.

-

Amine Proton (1H): A broad singlet corresponding to the N-H proton, typically around 4.0-4.5 ppm, which would be exchangeable with D₂O.

-

Ethyl Ester Protons (5H): A quartet around 4.2 ppm (O-CH₂) and a triplet around 1.2 ppm (CH₃).

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework.

-

Carbonyl Carbon: The ester C=O will be the most downfield signal, expected around 170 ppm.

-

Aromatic Carbons: Six signals are expected in the ~115-145 ppm range. The carbon bearing the chlorine (C6) and the carbons attached to oxygen and nitrogen will have characteristic shifts.

-

Oxazine Ring Carbons: The chiral carbon (C2) is expected around 75-80 ppm, and the methylene carbon (C3) around 45-50 ppm.

-

Ethyl Ester Carbons: The O-CH₂ signal will be around 62 ppm, and the CH₃ signal around 14 ppm.

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ at m/z 241.0505 for the C₁₁H₁₂³⁵ClNO₃ isotopologue. A characteristic [M+2]⁺ peak at m/z 243.0476 with approximately one-third the intensity of the [M]⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include:

-

N-H Stretch: A sharp peak around 3350-3400 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption for the ester carbonyl group around 1735-1750 cm⁻¹.

-

C=C Stretches: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.

-

C-O Stretches: Strong signals for the aryl-O-alkyl ether and the ester C-O bonds between 1200-1300 cm⁻¹.

-

Synthesis and Reactivity

Proposed Synthetic Protocol

The synthesis of 1,4-benzoxazines is well-established in the literature.[3][6] A robust and logical approach for the title compound involves the cyclization of a substituted o-aminophenol with a suitable three-carbon electrophile.

Rationale: This strategy is favored for its efficiency. The reaction proceeds via an initial N-alkylation of the more nucleophilic amino group, followed by an intramolecular Williamson ether synthesis where the phenoxide displaces a second leaving group to form the oxazine ring.

Step-by-Step Methodology:

-

Reactant Preparation: To a stirred solution of 4-chloro-2-aminophenol (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃, 2.5 eq.).

-

Expert Insight: Using a carbonate base is critical to deprotonate the phenolic hydroxyl group without causing saponification (hydrolysis) of the ester in the electrophile.

-

-

Addition of Electrophile: Add ethyl 2,3-dibromopropionate (1.1 eq.) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminophenol is consumed.

-

Workup and Isolation: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Caption: Proposed workflow for the synthesis of the title compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold for creating diverse molecular libraries. Its key reactive sites allow for systematic modification to explore structure-activity relationships (SAR).

Key Derivatization Strategies:

-

N-Functionalization: The secondary amine is a prime site for modification. It can be readily acylated with various acid chlorides or activated carboxylic acids, or alkylated with alkyl halides to introduce new side chains. This position is often crucial for tuning the molecule's interaction with biological targets.

-

Ester Modification: The ethyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid is a versatile handle for forming amide bonds with a wide range of amines, a common strategy in drug design to improve properties and introduce new pharmacophoric elements. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.

Caption: Key derivatization pathways from the title compound.

By employing these strategies, chemists can rapidly generate novel compounds for screening against various diseases. The benzoxazine core provides a rigid, well-defined three-dimensional structure, while the modifications at the nitrogen and ester positions allow for the fine-tuning of electronic and steric properties to achieve desired biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Enantioselective synthesis or chiral separation can also be employed to study the stereochemical requirements for biological targets.[7]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable spectroscopic behavior, and accessible synthesis make it a reliable starting material. The presence of multiple, orthogonally reactive functional groups provides chemists with the flexibility to design and synthesize novel molecular entities with high therapeutic potential. As research continues to uncover the vast biological activities associated with the 1,4-benzoxazine scaffold, the importance of versatile and well-characterized building blocks like this one will only continue to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS Number: 68281-43-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a key heterocyclic intermediate in contemporary pharmaceutical synthesis. The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of biological activities. This document will delve into the synthesis, characterization, and critical applications of this specific chloro-substituted benzoxazine derivative, with a particular focus on its role in the production of high-value active pharmaceutical ingredients (APIs). A detailed, field-proven synthetic protocol is provided, alongside an in-depth analysis of its analytical characterization, ensuring a self-validating system for researchers and drug development professionals.

Introduction: The Significance of the 1,4-Benzoxazine Core

The 1,4-benzoxazine nucleus is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological properties.[1] This versatile scaffold is a cornerstone in the design of novel therapeutic agents. The inherent structural features of the 1,4-benzoxazine ring system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 6-position, as seen in the title compound, can significantly influence the molecule's electronic properties and metabolic stability, often leading to enhanced biological activity and a more favorable drug profile.

This compound serves as a pivotal building block in the synthesis of complex pharmaceutical agents. Its importance is underscored by its role as a key intermediate in the synthesis of certain fluoroquinolone antibiotics, a class of broad-spectrum antibacterial drugs. The precise stereochemistry at the C2 position of the benzoxazine ring is often crucial for the final API's efficacy, making the enantioselective synthesis of this intermediate a topic of significant interest in process chemistry.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a classical approach involving the condensation of a substituted aminophenol with a suitable three-carbon electrophile. The most common and industrially viable route involves the reaction of 2-amino-5-chlorophenol with ethyl 2,3-dibromopropanoate.

Synthetic Workflow

The overall synthetic transformation can be visualized as a two-step process occurring in a single pot: an initial N-alkylation followed by an intramolecular O-alkylation (Williamson ether synthesis) to form the heterocyclic ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a robust and scalable method for the synthesis of the title compound.

Materials and Reagents:

-

2-Amino-5-chlorophenol

-

Ethyl 2,3-dibromopropanoate

-

Potassium Carbonate (anhydrous, finely powdered)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-chlorophenol (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Commence stirring and slowly add ethyl 2,3-dibromopropanoate (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Causality in Experimental Choices

-

Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, facilitating the final ring-closing Williamson ether synthesis. Its use as a solid simplifies the work-up procedure.

-

Solvent Selection: A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and intermediates while promoting the SN2 reaction mechanism for both the N-alkylation and the intramolecular O-alkylation steps.

-

Stoichiometry: A slight excess of ethyl 2,3-dibromopropanoate is used to ensure complete consumption of the starting aminophenol. A larger excess of the base is necessary to drive the reaction to completion and neutralize the HBr formed during the reaction.

-

Temperature Control: The reaction is initially performed at room temperature to control the exotherm of the initial N-alkylation. Subsequent heating is required to overcome the activation energy for the intramolecular cyclization.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following data are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Quantitative Data Summary

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂ClNO₃ |

| Molecular Weight | 241.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not widely reported, expected > 100 °C |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.7-6.9 (m, 3H, Ar-H)

-

δ 4.6-4.7 (m, 1H, -CH-COOEt)

-

δ 4.2-4.3 (q, J=7.1 Hz, 2H, -O-CH₂-CH₃)

-

δ 3.4-3.6 (m, 2H, -O-CH₂-CH-)

-

δ 1.2-1.3 (t, J=7.1 Hz, 3H, -O-CH₂-CH₃)

-

A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which will be concentration-dependent.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~168-170 (-C=O)

-

δ ~140-145 (Ar-C-O)

-

δ ~138-142 (Ar-C-N)

-

δ ~125-130 (Ar-C-Cl)

-

δ ~115-125 (other Ar-C)

-

δ ~62 (-O-CH₂-CH₃)

-

δ ~65-70 (-O-CH₂-CH-)

-

δ ~50-55 (-CH-COOEt)

-

δ ~14 (-O-CH₂-CH₃)

-

3.2.2. Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 241 and a characteristic M+2 peak at m/z 243 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

3.2.3. Infrared (IR) Spectroscopy

-

~3300-3400 cm⁻¹ (N-H stretch)

-

~2850-3000 cm⁻¹ (C-H stretch)

-

~1730-1750 cm⁻¹ (C=O stretch of the ester)

-

~1500-1600 cm⁻¹ (C=C aromatic stretch)

-

~1200-1300 cm⁻¹ (C-O stretch)

-

~700-800 cm⁻¹ (C-Cl stretch)

Application in Drug Development: A Key Intermediate for Fluoroquinolones

This compound is a crucial intermediate in the synthesis of several fluoroquinolone antibiotics. The general synthetic strategy involves the modification of the ester group, followed by the construction of the quinolone core and subsequent introduction of the desired side chains.

Illustrative Synthetic Pathway

Caption: Role of the title compound in the synthesis of fluoroquinolone antibiotics.

The enantiomeric purity of the starting benzoxazine ester is critical, as the stereochemistry at the C2 position is often retained in the final drug molecule and is essential for its biological activity. For instance, in the case of Levofloxacin, the (S)-enantiomer of the corresponding benzoxazine intermediate is required to produce the active drug.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules. Its synthesis, while based on classical organic reactions, requires careful control of reaction conditions to achieve high yields and purity. The analytical characterization of this compound is straightforward using standard spectroscopic techniques. A thorough understanding of its chemistry and handling is essential for researchers and professionals in the field of drug discovery and development. This guide provides a solid foundation for the synthesis, characterization, and application of this important building block.

References

A Technical Guide to the Molecular Structure, Synthesis, and Application of Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Executive Summary

This technical guide provides an in-depth analysis of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,4-benzoxazine core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[1][2] This document elucidates the specific molecular architecture of the title compound, including the influence of its chloro and ethyl carboxylate substituents. We present a detailed, field-proven synthesis protocol, a predictive spectroscopic profile for compound verification, and a discussion of its strategic importance as a versatile building block in the synthesis of novel therapeutic agents. The guide is structured to provide both foundational knowledge and actionable experimental insights for scientists working in organic synthesis and pharmaceutical research.

The 1,4-Benzoxazine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazine moiety is a cornerstone in the design of modern pharmaceuticals.[3] Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Compounds incorporating this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-cancer, anti-inflammatory, and antioxidant properties.[1][3] The versatility of the benzoxazine ring system, which allows for modification at multiple positions, has made it a favored starting point for developing libraries of compounds for structure-activity relationship (SAR) studies.[2] this compound serves as a key exemplar of this class, offering multiple sites for chemical elaboration.

Physicochemical and Structural Identifiers

A precise understanding of a molecule begins with its fundamental properties and identifiers. The key data for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [] |

| CAS Number | 68281-43-6 | [][5] |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [] |

| Molecular Weight | 241.67 g/mol | [] |

| Melting Point | 84-85°C | [] |

| Boiling Point | 353.4°C at 760 mmHg | [] |

| Density | 1.275 g/cm³ | [] |

| SMILES | CCOC(=O)C1CNC2=C(O1)C=CC(=C2)Cl | [] |

| InChI Key | YQUPYAAIKGIVAV-UHFFFAOYSA-N | [] |

Elucidation of the Molecular Architecture

The structure of this compound is a carefully orchestrated combination of a core heterocycle and functional groups that dictate its chemical reactivity and potential biological function.

4.1 Core Heterocycle and Key Substituents The molecule is built upon a 3,4-dihydro-2H-1,4-benzoxazine framework. This consists of a benzene ring fused to a six-membered oxazine ring containing oxygen and nitrogen atoms at positions 1 and 4, respectively. The key substituents are:

-

C6-Chloro Group: Positioned on the aromatic ring, this halogen atom acts as a moderate electron-withdrawing group. In drug design, such substitutions are critical for modulating the electronic environment of the aromatic system, enhancing membrane permeability (lipophilicity), and potentially blocking sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

-

C2-Ethyl Carboxylate Group: This ester functional group is a crucial synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the introduction of diverse chemical moieties. Furthermore, the ester provides a potential site for prodrug design, where it can be cleaved by endogenous esterases to release the active carboxylic acid form in vivo.

4.2 Stereochemistry The carbon atom at the C2 position, which bears the ethyl carboxylate group, is a stereocenter. Therefore, the compound exists as a pair of enantiomers: (R)-ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and (S)-ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. The synthesis of individual enantiomers is often a critical objective in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[6]

Predictive Spectroscopic Profile for Structural Verification

While specific experimental spectra are proprietary or not publicly available, a predictive analysis based on the known structure provides a reliable template for characterization.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (δ 6.7-7.0 ppm): Three signals corresponding to the protons on the chlorinated benzene ring. Expect complex splitting patterns (doublets, doublet of doublets) due to ortho and meta coupling.

-

Oxazine Ring Protons (δ 3.5-4.6 ppm): Signals for the C2-H (methine) and C3-CH₂ (methylene) protons. The C2-H will likely appear as a doublet of doublets. The C3 protons will be diastereotopic and appear as two separate multiplets.

-

N-H Proton (δ ~4.0 ppm): A broad singlet, which may exchange with D₂O.

-

Ethyl Ester Protons (δ 1.2-1.4 ppm and 4.2-4.4 ppm): A triplet for the -CH₃ group and a quartet for the -OCH₂- group, showing characteristic J-coupling.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbon (δ ~170 ppm): The ester C=O carbon.

-

Aromatic Carbons (δ 115-150 ppm): Six distinct signals, with chemical shifts influenced by the chloro, oxygen, and nitrogen substituents.

-

Aliphatic Carbons (δ 14-75 ppm): Signals for the C2, C3, and the two carbons of the ethyl group.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3350 cm⁻¹: N-H stretch.

-

~2900-3000 cm⁻¹: Aliphatic C-H stretches.

-

~1735 cm⁻¹: Ester C=O stretch (strong).

-

~1500-1600 cm⁻¹: Aromatic C=C stretches.

-

~1250 cm⁻¹: Aryl-O-Alkyl C-O stretch (asymmetric).

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 241.

-

Isotope Peak (M+2)⁺: A peak at m/z 243 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

-

Synthesis and Mechanistic Considerations

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines can be approached through several established routes.[7][8] A robust and efficient method involves the nucleophilic substitution and subsequent intramolecular cyclization starting from an appropriately substituted aminophenol.

6.1 Retrosynthetic Analysis and Strategy

The retrosynthetic analysis identifies 2-amino-4-chlorophenol and a three-carbon electrophile, such as ethyl 2,3-dibromopropanoate, as logical starting materials. This approach is favored for its convergency and the commercial availability of the precursors. The forward synthesis involves an initial N-alkylation followed by an intramolecular Williamson ether synthesis.

References

- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

This guide provides a detailed technical overview for the synthesis of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a valuable heterocyclic intermediate in pharmaceutical and agrochemical research. The document outlines a robust and efficient synthetic pathway, grounded in established chemical principles, and is intended for an audience of researchers, chemists, and professionals in drug development.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target molecule, identified by CAS number 68281-43-6, is most effectively approached through a two-stage process.[][2] The core of this strategy involves the construction of the benzoxazine ring system via a cyclocondensation reaction. The primary precursor for this is 4-chloro-2-aminophenol, a readily available or synthesizable starting material.

The overall synthetic transformation is depicted below:

References

The Evolving Landscape of Chlorinated Benzoxazine Derivatives: A Guide to Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide

Introduction: The Strategic Role of Chlorine in Benzoxazine Scaffolds

Benzoxazines, a class of heterocyclic compounds featuring a benzene ring fused to an oxazine ring, have garnered significant attention in medicinal chemistry. Their rigid, bicyclic structure serves as a versatile scaffold for developing novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The introduction of substituents onto this core structure is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

Among the various possible substitutions, chlorination stands out as a particularly effective and strategic modification. The introduction of a chlorine atom, an electron-withdrawing group, can profoundly influence the molecule's electronic distribution, lipophilicity, and metabolic stability. This alteration can enhance binding affinity to biological targets, improve membrane permeability, and block sites of metabolic degradation, thereby potentiating the compound's overall biological effect. This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and structure-activity relationships of chlorinated benzoxazine derivatives, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis of Chlorinated Benzoxazine Derivatives

The synthesis of the benzoxazine core typically involves a Mannich-like condensation reaction between a phenolic compound, a primary amine, and formaldehyde.[3] To produce chlorinated derivatives, the chlorine substituent can be introduced on either the phenol or the amine precursor.

General Synthetic Workflow

A common and efficient method involves the reaction of a chlorinated phenol or a chlorinated amine with the other two components. For instance, reacting a 2-aminophenol with chloroacetic acid, followed by sulfonation and subsequent nucleophilic substitution, has been used to generate various derivatives.[4] Another established route involves the reaction of anthranilic acid with substituted benzoyl chlorides.[5] The choice of solvent and reaction conditions is critical to optimize yield and minimize side products. Solvents like toluene, isopropanol, or mixtures thereof are often employed.[6]

Below is a generalized workflow for the synthesis of a chlorinated 1,3-benzoxazine derivative.

Caption: Generalized workflow for the synthesis of chlorinated benzoxazine derivatives.

Experimental Protocol: Synthesis of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides

This protocol is adapted from a demonstrated synthesis of chlorinated benzoxazole derivatives, which shares core principles with benzoxazine synthesis.[7]

Step 1: Synthesis of the Hydrazide Intermediate

-

Dissolve the starting chlorinated benzoxazole compound (1 equivalent) in ethanol.

-

Add hydrazine hydrate slowly to the mixture while stirring.

-

Continue agitation for 3 hours at room temperature.

-

The resulting semisolid is filtered and washed with petroleum ether.

-

The collected compound is dried to yield the acetohydrazide intermediate. Causality Note: The use of hydrazine hydrate is essential for the nucleophilic substitution reaction that forms the hydrazide group, which is a key reactive site for the next step.

Step 2: Synthesis of the Final Schiff Base Derivatives

-

To an ethanolic solution (20 ml), add the hydrazide intermediate from Step 1 (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents).

-

Stir the mixture for 2-3 minutes.

-

Add 2-3 drops of glacial acetic acid as a catalyst and reflux the mixture for 4-5 hours. Causality Note: The acidic catalyst is crucial for activating the aldehyde carbonyl group, facilitating the condensation reaction with the hydrazide to form the imine (Schiff base) linkage.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter, dry, and recrystallize the resulting product from ethanol to obtain the pure chlorinated benzoxazine derivative. Self-Validation: The purity and structure of the final product must be confirmed using analytical techniques such as LC-MS, IR, ¹H NMR, and ¹³C NMR spectroscopy to validate the success of the synthesis.[7]

Part 2: Anticancer Activity

Chlorinated benzoxazine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative activities against a range of human cancer cell lines.[8][9]

Mechanism of Action: Multi-Targeting Capabilities

The anticancer effects of these compounds are often multifaceted. Studies have shown that they can induce cell death through various mechanisms, including the disruption of cell membrane permeability, which can trigger both inflammatory and non-inflammatory cell death pathways.[10]

One key area of investigation is the inhibition of protein kinases involved in cell signaling. Certain chlorinated benzoxazines have shown inhibitory activity against kinases like HER2 and JNK1, which are critical for cancer cell proliferation and survival.[10] Another significant mechanism involves the targeting of nucleic acid structures. Some benzoxazinone derivatives have been found to downregulate the expression of the c-Myc oncogene by inducing the formation of G-quadruplex structures in its gene promoter, thereby inhibiting cancer cell proliferation and migration.[11]

Caption: Plausible anticancer mechanisms of chlorinated benzoxazine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6,8-dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine | A549 (Lung) | Not specified, but most effective | [12] |

| Compound 2b (Substituted 3,4-dihydro-2H-1,4-benzoxazine) | MCF-7 (Breast) | 2.27 | [10] |

| Compound 2b (Substituted 3,4-dihydro-2H-1,4-benzoxazine) | HCT-116 (Colon) | 4.44 | [10] |

| Compound 4b (Substituted 3,4-dihydro-2H-1,4-benzoxazine) | MCF-7 (Breast) | 3.26 | [10] |

| Compound 4b (Substituted 3,4-dihydro-2H-1,4-benzoxazine) | HCT-116 (Colon) | 7.63 | [10] |

| Compound 14f (4-aryl-3,4-dihydro-2H-1,4-benzoxazine) | PC-3 (Prostate) | 7.84 - 16.2 | [9] |

| Compound 14f (4-aryl-3,4-dihydro-2H-1,4-benzoxazine) | MDA-MB-231 (Breast) | 7.84 - 16.2 | [9] |

Part 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[13] Chlorinated benzoxazine derivatives have demonstrated significant potential in this area.[1][14]

Mechanism of Action: Targeting Essential Bacterial Processes

A primary target for benzoxazine-based antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[4] Inhibition of this enzyme disrupts critical DNA processes, leading to bacterial cell death. Molecular docking studies have been instrumental in elucidating the binding interactions between chlorinated benzoxazine derivatives and the active site of DNA gyrase, guiding further structure-based drug design.[4][15]

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Quantitative Data: In Vitro Antimicrobial Efficacy

The antimicrobial activity is often assessed by measuring the zone of inhibition in disc diffusion assays or by determining the Minimum Inhibitory Concentration (MIC).

| Compound Type | Test Organism | Activity Metric | Result | Reference | | :--- | :--- | :--- | :--- | | Compound 3h (Chlorine & methyl substituents) | Various Bacteria | Zone of Inhibition | 14-19 mm |[1] | | Compound 4e (Sulfonamide derivative) | E. coli | Zone of Inhibition | 22 mm |[4] | | Compound 4e (Sulfonamide derivative) | S. aureus | Zone of Inhibition | 20 mm |[4] | | Compound 4e (Sulfonamide derivative) | B. subtilis | Zone of Inhibition | 18 mm |[4] | | Various Benzoxazine-6-sulfonamides | Gram-positive & Gram-negative bacteria | MIC | 31.25 - 62.5 µg/mL |[14] |

Part 4: Other Biological Activities and Structure-Activity Relationships (SAR)

Beyond anticancer and antimicrobial effects, chlorinated benzoxazines exhibit a range of other important biological activities.

-

Enzyme Inhibition: A study on α-chymotrypsin inhibitors found that benzoxazinones with a chloro substituent showed good inhibitory potential. The position of the substituent was critical, with ortho > meta > para substitution leading to better inhibition.[5]

-

K+ Channel Opening: Certain chlorinated 1,3-benzoxazine derivatives have been designed as potassium (K+) channel openers, demonstrating potent vasorelaxant and hypotensive activity. A 7-chloro substitution on the benzoxazine nucleus was found to be optimal for this activity.[16]

-

Antiviral Activity: While the broader class of benzazines has been investigated for antiviral properties, specific data on chlorinated benzoxazine derivatives highlight their potential. The presence of chlorine atoms on related scaffolds has been shown to be responsible for enhanced antiviral activity against viruses like Coxsackievirus B5 (CVB5).[17][18]

Structure-Activity Relationship (SAR) Insights

The collective data allows for the formulation of key SAR principles for chlorinated benzoxazine derivatives:

-

Position Matters: The position of the chlorine atom on the benzoxazine ring system is a critical determinant of biological activity. For α-chymotrypsin inhibition, an ortho position on a phenyl substituent is preferred.[5] For vasorelaxant activity, a chloro group at the C7 position is beneficial.[16]

-

Electron-Withdrawing Effects: The electron-withdrawing nature of chlorine generally enhances biological activity. This has been observed in antimicrobial studies where chloro-substituted compounds often outperform those with electron-donating groups.[14][19]

-

Combination with Other Groups: The presence of a chlorine atom in combination with other functional groups, such as sulfonamides or specific side chains, can lead to highly potent molecules. For example, benzoxazine-6-sulfonamides with fluoro or chloro substitutions on an attached aromatic ring showed excellent antimicrobial activity.[14]

-

Lipophilicity and Permeability: Chlorination increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, such as the bacterial cell wall or the membrane of cancer cells, thereby improving access to intracellular targets.

Conclusion and Future Perspectives

Chlorinated benzoxazine derivatives represent a fertile ground for the discovery of novel therapeutic agents. The strategic incorporation of chlorine atoms into the benzoxazine scaffold has consistently proven to be an effective method for enhancing a wide range of biological activities, from potent anticancer and antimicrobial effects to specific enzyme inhibition and ion channel modulation.

Future research should focus on synthesizing novel libraries of chlorinated derivatives with systematic variations in the position and number of chlorine atoms to further refine structure-activity relationships. Advanced studies should aim to elucidate precise molecular mechanisms, identify specific protein targets, and evaluate the in vivo efficacy and safety profiles of the most promising lead compounds. The versatility and demonstrated potency of this chemical class ensure that chlorinated benzoxazines will remain a subject of intense investigation in the quest for next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. researchgate.net [researchgate.net]

- 9. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. daneshyari.com [daneshyari.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, and explore its potential applications in drug discovery, particularly focusing on its role as a key scaffold for neurologically active agents.

Introduction: The Significance of the Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Of particular note is the activity of certain 3,4-dihydro-2H-1,4-benzoxazine derivatives as potent antagonists of serotonin receptors, particularly the 5-HT3 and 5-HT1A/B/D subtypes.[4][5][6][7] This positions this compound as a valuable intermediate for the synthesis of novel therapeutics targeting a range of neurological and psychiatric disorders.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₁H₁₂ClNO₃ | N/A |

| Molecular Weight | 241.67 g/mol | N/A |

| Melting Point | 84-85 °C | N/A |

| Boiling Point | 353.4 °C at 760 mmHg | N/A |

| CAS Number | 68281-43-6 | [8] |

Synthesis of this compound

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate scaffold is typically achieved through the condensation of a 2-aminophenol derivative with a suitable three-carbon electrophile.[9] The reaction between a 2-aminophenol and ethyl 2,3-dibromopropanoate is a well-established method for generating the desired 2-carboxylate benzoxazine ring system.[9]

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved by the reaction of 2-amino-4-chlorophenol with ethyl 2,3-dibromopropanoate. This reaction proceeds via a tandem nucleophilic substitution and intramolecular cyclization.

Caption: Proposed synthetic route to the target compound.

Step-by-Step Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on established syntheses of similar 1,4-benzoxazine-2-carboxylate derivatives.[9] Optimization of reaction conditions may be necessary to achieve optimal yields for the 6-chloro substituted analog.

Materials:

-

Ethyl 2,3-dibromopropanoate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chlorophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

-

Addition of Electrophile: To this suspension, add ethyl 2,3-dibromopropanoate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group and the amino group of 2-amino-4-chlorophenol, facilitating the nucleophilic attack on the electrophilic carbons of ethyl 2,3-dibromopropanoate.

-

Solvent (DMF): DMF is a polar aprotic solvent that is suitable for nucleophilic substitution reactions. It effectively dissolves the reactants and facilitates the reaction.

-

Temperature: Heating the reaction mixture increases the rate of reaction, allowing the synthesis to be completed in a reasonable timeframe.

Applications in Drug Discovery: A Focus on Serotonin Receptor Antagonism

Derivatives of the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine scaffold have shown significant promise as serotonin (5-HT) receptor antagonists.[4][6] Specifically, modifications at the 8-position have led to the discovery of potent 5-HT3 receptor antagonists.[4][6] For instance, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide demonstrated a high affinity for 5-HT3 receptors with a Ki value of 0.051 nM.[4]

Caption: Drug discovery workflow utilizing the target molecule.

The ethyl ester at the 2-position of the title compound provides a versatile chemical handle for further synthetic modifications. This allows for the exploration of structure-activity relationships (SAR) by introducing various functional groups to probe the binding pockets of target receptors. The 6-chloro substituent is a common feature in many bioactive molecules and can contribute to enhanced binding affinity and improved pharmacokinetic properties.

Future Directions

This compound represents a valuable building block for the development of novel therapeutics. Future research should focus on:

-

Optimization of the synthetic protocol to improve yields and scalability.

-

Extensive SAR studies by modifying the ester group and the amine nitrogen to develop potent and selective ligands for various receptors.

-

In-depth biological evaluation of novel derivatives for their efficacy in preclinical models of neurological and psychiatric disorders.

By leveraging the chemical tractability and the inherent biological relevance of the 1,4-benzoxazine scaffold, researchers can unlock the full therapeutic potential of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids | Semantic Scholar [semanticscholar.org]

- 6. Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Enduring Legacy of Benzoxazine Compounds

This guide provides an in-depth exploration of the discovery, synthesis, and polymerization of benzoxazine compounds, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. We will delve into the foundational chemistry, historical milestones, and the evolution of these versatile heterocyclic compounds, highlighting the scientific integrity and logical progression that have cemented their importance in modern chemistry and material science.

The Dawn of a New Heterocycle: The Initial Discovery

The journey of benzoxazine compounds began in 1944, when Holly and Cope first reported the synthesis of a 1,3-benzoxazine.[1][2] Their pioneering work involved the reaction of ortho-hydroxybenzylamine with aldehydes, laying the fundamental groundwork for a new class of heterocyclic compounds.[1] This initial synthesis, while groundbreaking, was a multi-step process. A significant leap forward occurred in 1949 when Burke introduced a more streamlined, one-pot reaction.[1] This method, involving the reaction of a phenol, a primary amine, and formaldehyde, remains a cornerstone of benzoxazine synthesis due to its simplicity and versatility.[1]

While the synthesis of the monomer was established early on, the exploration of its polymerization and the potential of the resulting polymers came much later. It wasn't until 1973 that H. Schreiber first mentioned the polymerization of benzoxazines as a route to novel phenolic resins with enhanced properties.[3] This marked a pivotal moment, shifting the focus from the synthesis of the monomer to the vast potential of polybenzoxazines.

A comprehensive and detailed study on polybenzoxazine was not reported until 1994, which subsequently sparked a surge in research and development in this area.[4] This later work firmly established polybenzoxazines as a distinct and highly promising class of thermosetting polymers, leading to their commercialization and adoption in various high-performance applications.[4]

The Chemistry of Creation: Synthesis of Benzoxazine Monomers

The versatility of benzoxazine chemistry stems from the wide array of commercially available phenols and primary amines that can be utilized in their synthesis. This molecular design flexibility allows for the tailoring of the resulting monomer and, consequently, the final polymer properties.[4][5]

The Workhorse Reaction: Mannich Condensation

The most prevalent method for synthesizing 1,3-benzoxazines is the Mannich condensation reaction.[1][2] This reaction involves the aminoalkylation of a phenol with a primary amine and formaldehyde.

Core Reactants:

| Reactant | Role | Examples |

| Phenolic Compound | Provides the benzene ring and the hydroxyl group. | Phenol, Bisphenol-A, Bisphenol-F, Cardanol (bio-based)[6][7] |

| Primary Amine | Provides the nitrogen atom for the oxazine ring. | Aniline, Furfurylamine (bio-based)[6][7], Aliphatic diamines |

| Aldehyde | Provides the methylene bridge in the oxazine ring. | Formaldehyde (or its solid form, paraformaldehyde) |

Experimental Protocol: One-Pot Synthesis of a Bisphenol-A based Benzoxazine (B-a type)

This protocol describes a general procedure for the synthesis of a common benzoxazine monomer derived from Bisphenol-A and aniline.

Materials:

-

Bisphenol-A

-

Aniline

-

Paraformaldehyde

-

Toluene (or other suitable solvent)

-

Sodium Hydroxide (NaOH) solution (2 N)

-

Distilled water

-

Chloroform (or other suitable organic solvent for extraction)

-

Round bottom flask equipped with a mechanical stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round bottom flask, dissolve Bisphenol-A (0.5 eq.) and aniline (1 eq.) in toluene under mechanical stirring.

-

Add paraformaldehyde (2 eq.) to the mixture.

-

Heat the reaction mixture to 110 °C and maintain it under reflux for 6 hours.[8]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Evaporate the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in chloroform.

-

Transfer the chloroform solution to a separatory funnel and wash it three times with a 2 N NaOH solution to remove any unreacted phenol.[8][9]

-

Subsequently, wash the organic layer three times with distilled water to remove any residual NaOH and other water-soluble impurities.[8][9]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent to obtain the purified benzoxazine monomer.

Causality Behind Experimental Choices:

-

Molar Ratios: The typical molar ratio of phenol:amine:formaldehyde is 1:1:2 for monofunctional phenols and amines. For difunctional phenols like Bisphenol-A, the ratio to a monofunctional amine like aniline is 1:2:4 to form a difunctional benzoxazine.

-

Solvent: Toluene is a common solvent as it forms an azeotrope with water, which is a byproduct of the condensation reaction, helping to drive the reaction to completion. However, solvent-free synthesis methods have also been developed by researchers like Ishida and colleagues to create more environmentally friendly and efficient processes.[3]

-

Washing Steps: The NaOH wash is crucial for removing acidic impurities, particularly unreacted phenol, which can act as a catalyst in the subsequent polymerization and affect the final properties of the polybenzoxazine. The water wash removes any remaining base and other water-soluble byproducts.

Caption: Thermal ring-opening polymerization of benzoxazine monomers.

Experimental Protocol: Thermal Curing of a Benzoxazine Monomer

This protocol outlines a general procedure for the thermal polymerization of a benzoxazine resin.

Materials:

-

Purified benzoxazine monomer

-

Aluminum pan or mold

-

Vacuum oven or conventional oven with inert atmosphere capability

Procedure:

-

Place the benzoxazine monomer in an aluminum pan or a suitable mold.

-

If the monomer is a solid, heat it above its melting point to obtain a low-viscosity liquid. For example, some benzoxazines become processable liquids at around 100-120 °C. [10][11]3. Degas the molten resin under vacuum for approximately 10 minutes to remove any entrapped air or residual solvent. [6]4. Place the mold in an oven and cure using a staged curing cycle. A typical cycle might be:

Causality Behind Experimental Choices:

-

Staged Curing: A staged curing process is often employed to control the polymerization exotherm and to ensure a uniform and complete cure. The initial lower temperature stage allows for gelation, while the higher temperature post-curing stages advance the cross-linking density, thereby maximizing the thermal and mechanical properties of the final polymer.

-

Degassing: Removing entrapped air is critical to prevent void formation in the final cured part, which can significantly compromise its mechanical integrity.

The Evolution of Applications: From Curiosity to High-Performance Material

The unique combination of properties exhibited by polybenzoxazines has led to their adoption in a wide range of demanding applications. Initially explored as an alternative to traditional phenolic and epoxy resins, their superior performance has carved out a niche in several high-tech industries. [5][12] Timeline of Application Development:

| Era | Key Developments and Applications |

| 1980s-1990s | Pioneering work by Higgenbottom on cross-linked polybenzoxazines. [2]Initial investigations into their thermal and mechanical properties. [2] |

| 2000s | Increased commercialization. Use in halogen-free laminates for printed circuit boards, driven by environmental regulations. [12]Development of low-viscosity formulations for improved processability. [10] |

| 2010s-Present | Adoption in aerospace and automotive industries for lightweight composites requiring high thermal stability and flame retardancy. [6][12]Exploration of bio-based benzoxazines from renewable resources like cardanol and furfurylamine to enhance sustainability. [6][7]Use as adhesives, coatings, and encapsulants for electronics. [12] |

Key Properties Driving Applications:

-

High Thermal Stability: Enables use in high-temperature environments. [4]* Inherent Flame Retardancy: Crucial for applications in transportation and electronics where fire safety is paramount. [4][6]* Low Water Absorption: Provides excellent performance in humid environments, important for electronics and marine applications.

-

Excellent Dielectric Properties: Low dielectric constant and dissipation factor make them ideal for high-frequency electronics. [12]* Superb Mechanical Performance: When used in fiber-reinforced composites, they offer high strength and stiffness. [12]

The Future of Benzoxazines: Sustainability and Advanced Functionalities

The field of benzoxazine chemistry continues to evolve, with current research focusing on two main areas: sustainability and the incorporation of advanced functionalities.

-

Bio-based Benzoxazines: The synthesis of benzoxazines from renewable resources such as cardanol (from cashew nut shells), vanillin, and furfurylamine is a major area of research. [2][6][7]The first commercial bio-based benzoxazines are now available, marking a significant step towards more sustainable high-performance polymers. [6][7]* Smart Materials: Researchers are developing "smart" benzoxazine resins that can be transformed into other high-performance polymers like polybenzoxazoles, offering even higher thermal stability. [5]Additionally, the incorporation of functional groups allows for the creation of materials with tailored properties, such as self-healing capabilities or specific optical and electronic functions.

The journey of benzoxazine compounds, from their initial discovery to their current status as high-performance materials, is a testament to the power of chemical innovation. Their unique combination of processability and performance ensures that they will continue to be a subject of intense research and a key enabling material for future technological advancements.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzoxazine - Explore the Science & Experts | ideXlab [idexlab.com]

- 6. Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00192C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. WO2000061650A1 - Development of low viscosity benzoxazine resins - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Polybenzoxazine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Potential Applications of Ethyl 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Abstract: The 1,4-benzoxazine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[1][2][3][4] This technical guide focuses on a specific, functionalized member of this class: ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 68281-43-6).[5][6][7] While direct therapeutic applications of this exact molecule are not extensively documented, its structure presents a rich platform for chemical modification and the development of novel therapeutic agents. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of its synthetic potential and explores its promising applications in oncology, infectious diseases, and virology, grounded in the established bioactivities of the broader benzoxazine family.

The Core Molecule: Structure and Synthetic Versatility

This compound is a heterocyclic compound featuring a benzene ring fused to a 1,4-oxazine ring. Its key structural features, which are ripe for chemical exploitation, include:

-

A Secondary Amine (N-H) at the 4-position: This site is a prime target for N-alkylation, acylation, or sulfonation, allowing for the introduction of diverse functional groups to modulate activity and physicochemical properties.[8]

-

An Ethyl Ester at the 2-position: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to a primary alcohol, opening avenues for further derivatization.

-

A Chlorine Atom at the 6-position: This electron-withdrawing group influences the electronic properties of the aromatic ring and can serve as a handle for cross-coupling reactions or nucleophilic aromatic substitution under specific conditions.

These reactive sites make the molecule an ideal starting point for building libraries of diverse compounds for high-throughput screening and lead optimization.

General Synthetic Strategy

The synthesis of the 1,4-benzoxazine core typically involves the cyclization of a 2-aminophenol derivative. While specific literature for the title compound's synthesis is sparse, a general and robust pathway can be proposed based on established methodologies for similar structures.[9][10] A plausible synthetic route involves the reaction of 4-chloro-2-aminophenol with an ethyl 2,3-dihalopropionate or a related three-carbon synthon.

Caption: Proposed synthetic pathway for the core molecule.

Potential Application I: Anticancer Drug Development

The benzoxazine scaffold is a recurring motif in compounds with significant anticancer activity.[3][11] Derivatives have been shown to inhibit cancer cell proliferation, migration, and induce apoptosis through various mechanisms.[12][13][14] Notably, some benzoxazinones target the c-Myc G-quadruplex structure, downregulating the expression of the c-Myc oncogene.[12] Others act as angiogenesis inhibitors or target critical cell cycle proteins like topoisomerase II.[14][15]

Rationale for Derivatization

Starting with this compound, we can design novel compounds that may target these pathways. By modifying the N-4 position, we can introduce moieties known to interact with specific biological targets.

Proposed Synthetic Workflow for Novel Anticancer Agents

This protocol outlines the synthesis of a hypothetical derivative, an N-arylated benzoxazine, a structural class that has shown promise in anticancer research.[15]

Caption: Workflow for synthesizing and screening N-aryl benzoxazine derivatives.

Experimental Protocol: Synthesis of N-(4-cyanophenyl) Derivative

-

Materials: this compound, 4-bromobenzonitrile, Palladium(II) acetate, Xantphos, Cesium carbonate, and anhydrous Toluene.

-

Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add the starting benzoxazine (1 mmol), 4-bromobenzonitrile (1.2 mmol), Palladium(II) acetate (0.05 mmol), Xantphos (0.1 mmol), and Cesium carbonate (2 mmol).

-

Reaction: Add anhydrous toluene (10 mL) via syringe. Seal the flask and heat the mixture to 110°C with vigorous stirring for 12-24 hours. The causality for using a palladium catalyst and a specialized ligand like Xantphos is to facilitate the C-N bond formation efficiently, a reaction that is otherwise challenging.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the desired N-aryl derivative.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This multi-step validation ensures the identity and integrity of the synthesized compound before biological testing.

Potential Application II: Antimicrobial Agents

Benzoxazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16][17][18] The mechanism often involves the disruption of microbial cellular processes.[19] The heterocyclic nature of the benzoxazine ring is crucial for this activity.[17]

Rationale for Derivatization

The ester functional group in the core molecule can be converted into an amide. Amide derivatives, particularly those incorporating other heterocyclic or aromatic moieties, often exhibit enhanced antimicrobial potency. For instance, benzoxazines bearing nitro or trifluoromethyl groups have shown increased potency.[20]

Proposed Synthetic Workflow for Novel Antimicrobial Agents

This workflow details a two-step process to generate a library of amide derivatives for antimicrobial screening.

Caption: Synthesis and screening workflow for benzoxazine amide derivatives.

Experimental Protocol: Synthesis of Amide Derivatives

-

Step A: Hydrolysis:

-

Dissolve the starting ester (1 mmol) in a mixture of Tetrahydrofuran (THF) and water (3:1).

-

Add Lithium hydroxide (LiOH) (3 mmol) and stir at room temperature for 4-6 hours. The choice of LiOH allows for mild saponification without affecting other functional groups.

-

Monitor by TLC. Upon completion, acidify the mixture with 1N HCl to pH ~3 and extract the carboxylic acid product with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the intermediate.

-

-

Step B: Amide Coupling:

-

Dissolve the carboxylic acid intermediate (1 mmol) in anhydrous Dimethylformamide (DMF).

-

Add HATU (1.1 mmol) and Diisopropylethylamine (DIPEA) (3 mmol). Stir for 10 minutes. HATU is chosen as the coupling agent for its high efficiency and low rate of racemization.

-

Add the desired amine (e.g., 4-nitroaniline) (1.2 mmol) and stir at room temperature for 12 hours.

-

Dilute the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography or recrystallization.

-

Validate the final structure using spectroscopic methods (NMR, MS).

-

Data Presentation: Hypothetical Antimicrobial Activity

The synthesized derivatives would be tested against a panel of microbes. The results, presented as Minimum Inhibitory Concentration (MIC), can be summarized for clear comparison.

| Compound ID | Derivative Moiety | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

| BZ-01 | -NH-(4-nitrophenyl) | 8 | 16 | 32 |

| BZ-02 | -NH-(pyridin-2-yl) | 16 | 32 | 64 |

| BZ-03 | -NH-(4-trifluoromethylphenyl) | 4 | 8 | 16 |

| Ciprofloxacin | (Control) | 1 | 0.25 | N/A |

| Fluconazole | (Control) | N/A | N/A | 2 |

Potential Application III: Antiviral Agents

Recent studies have highlighted the broad-spectrum antiviral activity of some benzoxazine derivatives.[21] For example, carbon dots derived from benzoxazine monomers have been shown to block the infectivity of several life-threatening viruses, including flaviviruses (Zika, Dengue) and non-enveloped viruses.[22][23] The mechanism appears to involve direct binding to the virion surface, preventing the initial virus-cell interaction.[23]

Rationale for Derivatization

The core molecule can be used to synthesize novel benzoxazine monomers that can then be polymerized or used to create functionalized nanoparticles. Modifications at the N-4 position with hydrophilic or charged groups could enhance interaction with viral glycoproteins.

Experimental Protocol: Synthesis of an N-functionalized Derivative for Antiviral Testing

-

Objective: Synthesize an N-hydroxyethyl derivative to improve water solubility and provide a handle for further conjugation.

-

Procedure:

-

Combine the starting benzoxazine (1 mmol), 2-bromoethanol (1.5 mmol), and potassium carbonate (2.5 mmol) in acetonitrile (20 mL).

-

Heat the mixture to reflux (approx. 82°C) for 8-12 hours. The use of a carbonate base is sufficient for this alkylation and is easily removed during workup.

-

Monitor the reaction by TLC.

-

After completion, filter the solid and concentrate the filtrate.

-

Purify the resulting N-hydroxyethyl derivative by column chromatography.

-

Confirm the structure via NMR and MS.

-

-

Antiviral Evaluation:

-

The purified compound would be evaluated in vitro using plaque reduction assays against a panel of viruses (e.g., Dengue, Zika, Influenza).

-

Cytotoxicity assays (e.g., CC50) on host cell lines (e.g., Vero, A549) must be run in parallel to determine the therapeutic index (SI = CC50/EC50). This self-validating step is critical to ensure that any observed antiviral effect is not due to general cell toxicity.

-

Conclusion

This compound represents a highly valuable, yet underexplored, platform for medicinal chemistry. Its strategically positioned functional groups allow for facile and diverse chemical modifications. By leveraging the known biological activities of the broader benzoxazine class, this guide outlines clear, rational pathways for the development of novel drug candidates in oncology, microbiology, and virology. The provided protocols serve as a foundational framework for researchers to synthesize and evaluate new chemical entities derived from this versatile core, potentially leading to the discovery of next-generation therapeutics.

References

- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. 68281-43-6 CAS MSDS (6-CHLORO-3,4-DIHYDRO-2H-BENZO[1,4]OXAZINE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. ethyl 6-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | C17H15Cl2NO5S | CID 3829488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ikm.org.my [ikm.org.my]

- 17. researchgate.net [researchgate.net]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. mdpi.com [mdpi.com]

- 20. Antimicrobial evaluation of 1,4-benzoxazine derivatives | Semantic Scholar [semanticscholar.org]

- 21. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Benzoxazine monomer derived carbon dots as a broad-spectrum agent to block viral infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in Synthetic Chemistry